molecular formula C15H11BrN4OS B11228195 1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea

1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea

Cat. No.: B11228195
M. Wt: 375.2 g/mol
InChI Key: AZRFDRCFPOTNCF-UHFFFAOYSA-N
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Description

3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes an indole moiety and a thiourea group, contributes to its significant chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA typically involves the reaction of 5-bromo-2-oxoindoline-3-carbaldehyde with phenylthiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Basic structure with similar biological activities.

    Phenylthiourea: Similar structure but lacks the indole moiety.

    Indole-3-carbaldehyde: Contains the indole moiety but lacks the thiourea group.

Properties

Molecular Formula

C15H11BrN4OS

Molecular Weight

375.2 g/mol

IUPAC Name

1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea

InChI

InChI=1S/C15H11BrN4OS/c16-9-6-7-12-11(8-9)13(14(21)18-12)19-20-15(22)17-10-4-2-1-3-5-10/h1-8,18,21H,(H,17,22)

InChI Key

AZRFDRCFPOTNCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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